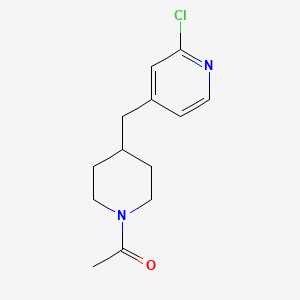

1-(4-((2-クロロピリジン-4-イル)メチル)ピペリジン-1-イル)エタノン

説明

Synthesis Analysis

The synthesis of piperidine derivatives, which include compounds like 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone, has been a subject of research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用

創薬

ピペリジン誘導体は、多くの医薬品クラスやアルカロイドに存在するため、新薬の設計開発において不可欠です 。 “1-(4-((2-クロロピリジン-4-イル)メチル)ピペリジン-1-イル)エタノン” の構造は、ピペリジン化合物が一般的に使用されている中枢神経系障害、疼痛管理、その他の治療領域における潜在的な活性を示唆しています。

生物活性分子の合成

この化合物は、生物活性分子の合成におけるビルディングブロックとして使用できます。 その構造的特徴により、潜在的な生物学的活性を有する新規化合物の作成につながる追加の官能基を導入することができます .

薬理学的研究

ピペリジン誘導体は、さまざまな薬理学的活性を示すことが報告されています。 この化合物は、抗菌剤、抗真菌剤、または抗癌剤としての可能性を含め、その薬理学的特性について調査することができます .

材料科学

ピペリジン誘導体のユニークな化学構造は、材料科学の用途に適しています。 これらは、耐久性や導電率の向上などの特定の特性を持つ新素材の開発に使用できます .

ケミカルバイオロジー

ケミカルバイオロジーでは、この化合物は生物学的プロセスとシステムを研究するために使用できます。 それは、さまざまな生体分子の機能を解明するのに役立つ、生物学的経路のプローブまたはモジュレーターとして役立つ可能性があります .

分析化学

“1-(4-((2-クロロピリジン-4-イル)メチル)ピペリジン-1-イル)エタノン” は、分析化学において、複雑な混合物中の類似化合物の検出と定量のための新しい方法を開発するための標準または試薬として使用できます .

作用機序

Target of Action

Similar compounds have been found to target various biological systems .

Mode of Action

It’s known that the interaction of a compound with its target can lead to changes in the biochemical processes within the cell .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The action of similar compounds can lead to various cellular responses .

将来の方向性

The future directions for research on 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone and similar compounds could involve the development of more efficient synthesis methods, further exploration of their mechanisms of action, and comprehensive safety and hazard assessments. These compounds could potentially play a significant role in the pharmaceutical industry .

生化学分析

Biochemical Properties

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to selectively inhibit PCSK9 protein synthesis, which is crucial for regulating cholesterol levels in the body . The compound interacts with liver carboxyesterase (CES1), which converts it into its active form. This active form then inhibits the translation of PCSK9, leading to a reduction in plasma PCSK9 levels . Additionally, 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone exhibits selectivity over other proteins such as CDH1, HSD17B11, PCBP2, RPL27, and BCAP31 .

Cellular Effects

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting PCSK9 protein synthesis, which in turn impacts cholesterol metabolism and homeostasis . The compound’s interaction with liver carboxyesterase (CES1) and subsequent inhibition of PCSK9 translation can lead to changes in gene expression related to cholesterol regulation . Furthermore, the compound’s effects on cellular metabolism are evident in its ability to lower plasma PCSK9 levels in humanized PCSK9 mice .

Molecular Mechanism

The molecular mechanism of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone involves its conversion by liver carboxyesterase (CES1) into its active form, which then selectively inhibits PCSK9 protein synthesis . This inhibition occurs at the translation level, where the compound binds to specific sites on the mRNA, preventing the synthesis of PCSK9 . The reduction in PCSK9 levels leads to increased availability of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . This mechanism highlights the compound’s potential as a therapeutic agent for managing cholesterol levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been shown to maintain its stability and efficacy over a period of time, with significant reductions in plasma PCSK9 levels observed up to 5 hours post-administration in humanized PCSK9 mice . Additionally, the compound’s degradation products have not been reported to exhibit any adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone vary with different dosages in animal models. Studies have shown that the compound effectively lowers plasma PCSK9 levels in a dose-dependent manner, with higher doses resulting in greater reductions . For instance, in humanized PCSK9 mice, doses of 100, 300, and 500 mg/kg resulted in 26%, 42%, and 53% reductions in plasma PCSK9 levels, respectively . The compound has also been well tolerated in rats and monkeys, with no significant toxic or adverse effects observed at high doses .

Metabolic Pathways

1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is involved in metabolic pathways related to cholesterol regulation. The compound is converted by liver carboxyesterase (CES1) into its active form, which then inhibits PCSK9 protein synthesis . This inhibition leads to increased availability of LDL receptors on the cell surface, promoting the clearance of LDL cholesterol from the bloodstream . The compound’s interaction with CES1 and its subsequent effects on PCSK9 synthesis highlight its role in modulating cholesterol metabolism.

Transport and Distribution

The transport and distribution of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone within cells and tissues involve its conversion by liver carboxyesterase (CES1) into its active form . This active form is then distributed throughout the body, where it selectively inhibits PCSK9 protein synthesis . The compound’s ability to lower plasma PCSK9 levels in humanized PCSK9 mice indicates its effective distribution and transport within the body .

Subcellular Localization

The subcellular localization of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is primarily within the liver, where it is converted by liver carboxyesterase (CES1) into its active form . This active form then exerts its effects by inhibiting PCSK9 protein synthesis at the translation level . The compound’s localization within the liver highlights its targeted action in regulating cholesterol metabolism.

特性

IUPAC Name |

1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOANGECMGDLMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

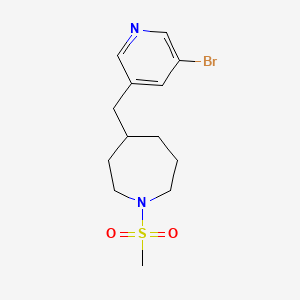

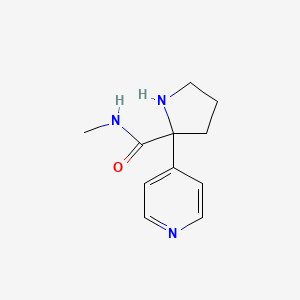

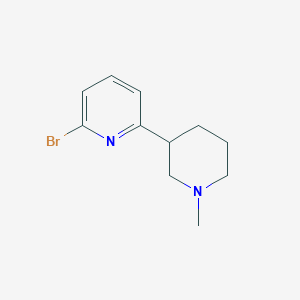

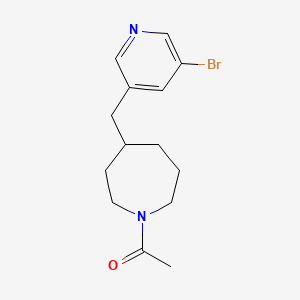

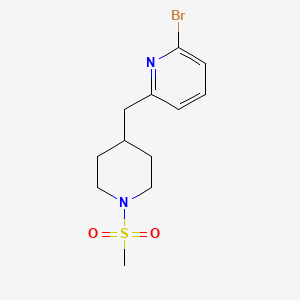

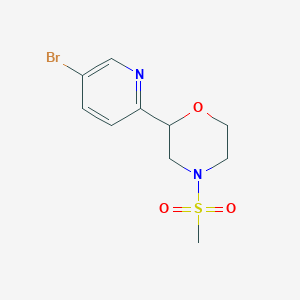

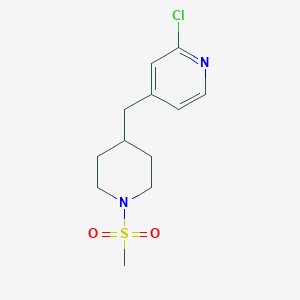

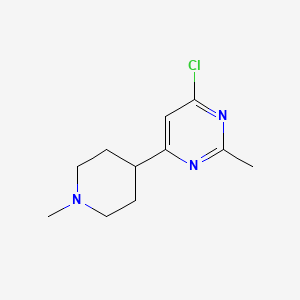

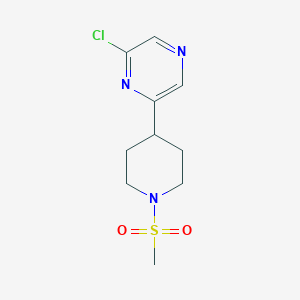

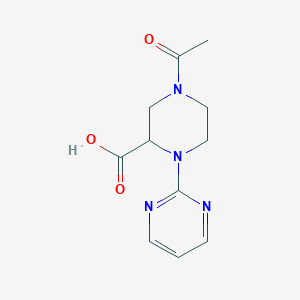

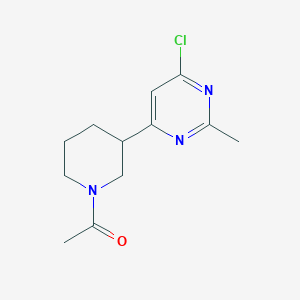

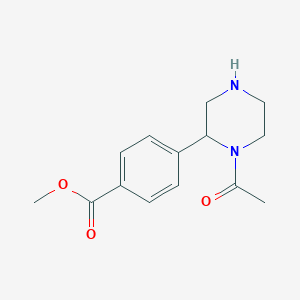

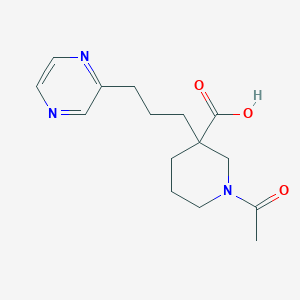

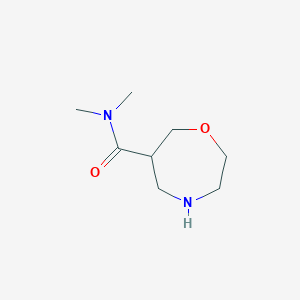

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。